PC(20:4(5Z,8Z,11Z,14Z))/16:0) refers to a specific type of phosphatidylcholine (PC), a type of phospholipid molecule. Phospholipids are crucial components of cell membranes, playing essential roles in maintaining membrane structure and function . This specific PC molecule has the following characteristics:
While research specifically focusing on PC(20:4(5Z,8Z,11Z,14Z))/16:0) is limited, its individual components, arachidonic acid and palmitic acid, have been investigated for various research applications due to their potential roles in various physiological processes.
Arachidonic acid acts as a precursor to various eicosanoids, signaling molecules involved in inflammation, pain, and blood clotting . Research explores its potential as a therapeutic target in modulating inflammatory responses .
Arachidonic acid is essential for proper brain development and function . Research has explored its role in neurodegenerative diseases like Alzheimer's and Parkinson's .
The compound [(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative. Its structure features a long-chain fatty acid (hexadecanoyl) and an isoprenoid moiety (icosa-tetraenoyl), which contribute to its unique properties. The presence of the phosphate group indicates potential roles in cellular signaling and membrane dynamics. This compound is likely to exhibit amphiphilic characteristics due to its hydrophilic phosphate head and hydrophobic fatty acid tails, making it relevant in biological membranes.
These reactions are essential for understanding the compound's role in metabolic pathways and cellular functions.
The biological activity of this compound can be assessed through various mechanisms:
Biological assays can evaluate these activities, often revealing dose-dependent effects that inform pharmacological applications .
Synthesis of this compound typically involves:
These methods ensure the incorporation of both hydrophobic and hydrophilic components necessary for biological function.
This compound has potential applications in:
Interaction studies focus on how this compound interacts with various biomolecules:
Such studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to elucidate binding affinities and kinetics.
Similar compounds include:
Compound | Structure Characteristics | Unique Properties |
---|---|---|
Phosphatidylcholine | Glycerol backbone with choline head | Major component of cell membranes |
Sphingomyelin | Sphingosine backbone with phosphocholine | Involved in cell signaling and myelination |
Phosphatidylserine | Glycerol backbone with serine head | Plays a role in apoptosis signaling |
This Compound | Glycerol backbone with hexadecanoyl and isoprenoid | Potential dual role in signaling and membrane dynamics |
This compound's uniqueness lies in its specific fatty acid composition and potential dual functionality as both a structural component of membranes and a signaling molecule.
The compound [(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly abbreviated as PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), is a glycerophospholipid classified under the phosphatidylcholine (PC) family. Its systematic IUPAC name reflects its stereospecific structure:
Feature | Description |
---|---|
Backbone | Glycerol |
Fatty Acids | sn-1: C16:0 (palmitic acid); sn-2: C20:4 ω-6 (arachidonic acid) |
Headgroup | Phosphocholine |
Molecular Formula | C44H80NO8P |
Molecular Weight | 782.08 g/mol |
Stereochemistry | R-configuration at sn-2 glycerol; Z-stereochemistry at double bonds |
This asymmetrical distribution of saturated and polyunsaturated fatty acids confers unique biophysical properties, enabling PAPC to modulate membrane fluidity and serve as a substrate for lipid signaling intermediaries.
PAPC is ubiquitously distributed in eukaryotic cell membranes, with tissue-specific variations in concentration:
Tissue | Relative Abundance | Key Functional Role |
---|---|---|
Brain | High | Neuronal membrane integrity; synaptic plasticity |
Liver | Moderate | Lipoprotein assembly; lipid transport |
Lung | Moderate | Pulmonary surfactant component |
Immune Cells | Variable | Precursor for oxidized phospholipid signaling |
In cellular membranes, PAPC localizes preferentially to the outer leaflet of the plasma membrane and organelle membranes, such as the endoplasmic reticulum and Golgi apparatus. Its sn-2 arachidonoyl group makes it a substrate for phospholipase A2 (PLA2), releasing arachidonic acid for eicosanoid synthesis during inflammatory responses.
The study of PAPC emerged from foundational work on phospholipids:
Year | Discovery | Significance |
---|---|---|
1847 | Isolation of lecithin by Gobley | First identification of phosphatidylcholine |
1954 | Characterization of the CDP-choline pathway by Kennedy | Clarified PAPC biosynthesis |
2003 | Identification of oxPAPC in atherosclerotic plaques | Linked PAPC to inflammation and vascular disease |
PAPC’s dual role as a structural membrane component and signaling precursor underscores its importance in both basic biochemistry and translational research.